Broquinaldol

Description

Structure

3D Structure

Properties

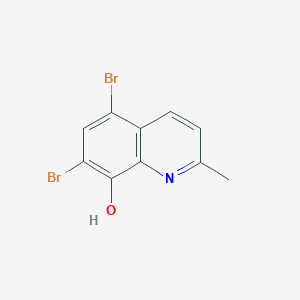

IUPAC Name |

5,7-dibromo-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNACJQWJZKPAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046235 | |

| Record name | Broquinaldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-52-7 | |

| Record name | Broquinaldol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broquinaldol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broquinaldol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Broquinaldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broquinaldol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROQUINALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519JDS089K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Broquinaldol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broquinaldol, a synthetic halogenated derivative of 8-hydroxyquinoline, is a compound of interest for its potential antimicrobial activities. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and proposed mechanisms of action, tailored for a scientific audience engaged in drug discovery and development.

Chemical Structure and Identification

This compound is chemically known as 5,7-dibromo-2-methylquinolin-8-ol. Its structure is characterized by a quinoline core, substituted with two bromine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 8.

| Identifier | Value |

| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-ol[1] |

| SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br[1] |

| InChI | InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3[1] |

| CAS Number | 15599-52-7 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Br₂NO | [1] |

| Molecular Weight | 316.98 g/mol | [1] |

| Melting Point | 126.9-128.5 °C | |

| Boiling Point | Not experimentally reported (likely decomposes). Predicted: ~363.74 °C | |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[2] | |

| Appearance | Likely a solid at room temperature. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound (5,7-dibromo-2-methylquinolin-8-ol) are detailed below.

Method 1: Bromination in Methanol

This procedure is adapted from a method described for the synthesis of 5,7-dibromo-2-methylquinolin-8-ol.[3]

-

Materials:

-

8-hydroxy-2-methylquinoline

-

Bromine

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (Na₂SO₃)

-

Water (H₂O)

-

-

Procedure:

-

Prepare a solution of bromine in methanol.

-

In a separate flask, create a mixture of 8-hydroxy-2-methylquinoline and sodium bicarbonate in methanol.

-

Add the bromine solution to the 8-hydroxy-2-methylquinoline mixture.

-

Stir the reaction mixture at room temperature.

-

Quench the reaction by adding sodium sulfite.

-

Filter the resulting mixture and wash the solid with water.

-

Dry the collected white solid under vacuum to obtain the crude this compound product.

-

Method 2: Bromination in Chloroform

This alternative method utilizes a different solvent for the bromination reaction.

-

Materials:

-

8-hydroxyquinoline

-

Bromine

-

Chloroform (CHCl₃)

-

Acetonitrile (CH₃CN)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 8-hydroxyquinoline in chloroform.

-

Prepare a solution of bromine in chloroform.

-

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes.

-

Stir the mixture at room temperature for 1 hour.

-

During the reaction, the quinoline salt may precipitate. After the reaction is complete, dissolve the resulting solid in acetonitrile.

-

Wash the organic layer with a 5% sodium bicarbonate solution and then dry it over sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product, which may be a mixture of mono- and di-brominated species.

-

Purification of this compound

The crude this compound synthesized by the methods above can be purified by recrystallization.

-

Protocol:

-

Dissolve the crude this compound product in boiling ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Single crystals of pure this compound will form.

-

Collect the crystals by filtration and dry them.

-

Analytical Characterization

Detailed analytical data is essential for the structural confirmation and purity assessment of this compound.

| Analytical Technique | Data |

| ¹H NMR (DMSO-d₆) | ¹H NMR data for the closely related 5,7-dibromo-8-hydroxyquinoline shows characteristic aromatic proton signals. For this compound, one would expect additional signals corresponding to the methyl group protons. A reported spectrum for 5,7-dibromo-8-hydroxyquinoline in DMSO shows peaks at approximately 8.98 (dd), 8.46 (dd), 7.85 (s), 7.77 (dd), and 3.37 (s) ppm. |

| ¹³C NMR | Expected signals would correspond to the ten carbon atoms of the dibrominated methyl-quinoline core. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-Br stretching. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (316.98 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Proposed Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on its structural similarity to other 8-hydroxyquinoline derivatives, its antimicrobial activity is likely attributed to two primary mechanisms: disruption of metal ion homeostasis and induction of oxidative stress in bacteria, and damage to the cell wall and membrane in fungi.

Antibacterial Mechanism

The proposed antibacterial action of 8-hydroxyquinolines involves the chelation of essential metal ions, leading to the disruption of cellular processes and the generation of reactive oxygen species (ROS).

Caption: Proposed antibacterial mechanism of this compound.

Antifungal Mechanism

In fungi, 8-hydroxyquinoline derivatives are thought to exert their effect by damaging the cell wall and compromising the integrity of the cytoplasmic membrane.

Caption: Proposed antifungal mechanism of this compound.

Conclusion

This compound presents a compelling scaffold for the development of novel antimicrobial agents. This guide has summarized its fundamental chemical properties, provided detailed experimental protocols for its synthesis and purification, and outlined its likely mechanisms of action based on the broader class of 8-hydroxyquinoline compounds. Further research is warranted to fully elucidate its specific biological targets and signaling pathways to optimize its therapeutic potential.

References

Probing the Enigmatic Mechanism of Broquinaldol: A Technical Whitepaper on a Plausible Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broquinaldol, a halogenated derivative of quinoline, has been noted for its antimicrobial properties. However, a detailed understanding of its mechanism of action remains elusive in publicly available scientific literature. This technical guide synthesizes information from structurally analogous compounds, primarily other halogenated 8-hydroxyquinolines, to speculate on a plausible mechanism of action for this compound. We postulate a dual-action model centered on metal ion chelation and membrane disruption . This document provides a framework for future research, including detailed hypothetical experimental protocols and visual representations of the speculated pathways, to facilitate the empirical validation of this proposed mechanism.

Introduction

This compound (5,7-dibromo-2-methylquinolin-8-ol) is a compound belonging to the halogenated quinoline class. While reported to possess antifungal and antibacterial activity, the molecular pathways through which it exerts these effects are not well-documented.[1] Understanding the mechanism of action is critical for the rational design of new therapeutic agents and for optimizing the application of existing compounds. Given the absence of direct experimental data for this compound, this whitepaper constructs a speculative mechanism by drawing parallels with structurally related and better-characterized 8-hydroxyquinolines, such as broxyquinoline and clioquinol.[2][3][4]

Chemical Structure and Properties

-

IUPAC Name: 5,7-dibromo-2-methylquinolin-8-ol[5]

-

Chemical Formula: C₁₀H₇Br₂NO[5]

-

Molecular Weight: 316.98 g/mol [5]

-

Key Structural Features:

Speculated Mechanism of Action: A Dual-Pronged Approach

Based on the known activities of structurally similar halogenated quinolines, we propose a dual mechanism of action for this compound's antimicrobial effects:

3.1. Metal Ion Chelation: Disrupting Essential Enzymatic Functions

The 8-hydroxyquinoline scaffold is a well-known potent chelator of divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[4][6] These metal ions are essential cofactors for a vast array of microbial enzymes involved in critical metabolic pathways, including cellular respiration and DNA replication.

We speculate that this compound, through its 8-hydroxyl group and the nitrogen atom in the quinoline ring, forms stable complexes with these metal ions within the microbial cell.[8] This sequestration of essential metal ions would lead to the inhibition of metalloenzymes, thereby disrupting vital cellular processes and ultimately leading to microbial cell death.[2]

3.2. Membrane Disruption: Compromising Cellular Integrity

The lipophilic nature of this compound, enhanced by the two bromine atoms, likely facilitates its intercalation into the lipid bilayer of microbial cell membranes.[4] This insertion is proposed to disrupt the membrane's structural integrity, leading to:

-

Increased membrane permeability.[9]

-

Leakage of essential intracellular components, such as ions and metabolites.[9]

-

Dissipation of the proton motive force, which is critical for ATP synthesis.

This direct physical damage to the cell membrane would contribute significantly to the bactericidal and fungicidal effects of the compound.

Data Presentation: Biological Activities of Structurally Similar Compounds

As no direct quantitative data for this compound is readily available, the following table summarizes the known biological activities of structurally analogous 8-hydroxyquinoline compounds. This serves as a proxy to estimate the potential spectrum of activity for this compound.

| Compound | Class | Known Biological Activities | Documented Mechanisms of Action | References |

| Broxyquinoline | Dihalogenated 8-hydroxyquinoline | Antibacterial, Antifungal, Antiprotozoal | Metal ion chelation, Membrane disruption, Inhibition of HIF-1α | [2][4][9][10] |

| Clioquinol | Halogenated 8-hydroxyquinoline | Antibacterial, Antifungal, Antiprotozoal | Metal ion (Zn²⁺, Cu²⁺) chelation, Interference with DNA synthesis | [3][11][12][13] |

| 8-Hydroxyquinoline | 8-hydroxyquinoline | Antibacterial, Antifungal, Anticancer, Antineurodegenerative | Metal ion chelation | [6][14][15] |

Visualizing the Speculated Mechanism

To provide a clearer understanding of the proposed molecular interactions, the following diagrams were generated using the DOT language.

Caption: Speculated dual mechanism of action of this compound.

Caption: Hypothetical workflow for investigating this compound's mechanism.

Hypothetical Experimental Protocols

To empirically test the speculated mechanism of action, the following detailed experimental protocols are proposed.

6.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

-

Methodology: A standard broth microdilution method will be employed following CLSI guidelines.

-

Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (microorganism without this compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

6.2. Metal Chelation Assay using UV-Visible Spectroscopy

-

Objective: To confirm the ability of this compound to chelate divalent metal ions.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare solutions of metal salts (e.g., FeCl₂, CuSO₄) in a buffer (e.g., Tris-HCl, pH 7.4).

-

Record the UV-Vis spectrum of this compound alone.

-

Titrate the this compound solution with increasing concentrations of the metal salt solution.

-

Record the UV-Vis spectrum after each addition.

-

A shift in the absorption maxima or a change in absorbance intensity upon addition of the metal ions will indicate the formation of a this compound-metal complex.

-

6.3. Membrane Permeability Assay using SYTOX Green

-

Objective: To assess the ability of this compound to disrupt the microbial cell membrane.

-

Methodology:

-

Grow the target microorganism to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the buffer to a standardized optical density.

-

Add SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to the cell suspension to a final concentration of 1 µM.

-

Add varying concentrations of this compound to the cell suspension.

-

Use a positive control known to disrupt membranes (e.g., melittin) and a negative control (untreated cells).

-

Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

An increase in fluorescence intensity in the presence of this compound indicates membrane permeabilization.

-

6.4. Metal Supplementation Rescue Assay

-

Objective: To determine if the antimicrobial activity of this compound can be reversed by the addition of excess metal ions.

-

Methodology:

-

Perform a broth microdilution assay as described for the MIC determination.

-

In a parallel set of experiments, supplement the growth medium with an excess of Fe²⁺ or Cu²⁺ (e.g., 100 µM).

-

Determine the MIC of this compound in both the standard and metal-supplemented media.

-

A significant increase in the MIC in the presence of excess metal ions would suggest that metal chelation is a key component of its antimicrobial activity.

-

Conclusion and Future Directions

This whitepaper puts forth a scientifically plausible, albeit speculative, mechanism of action for this compound, centering on the dual activities of metal ion chelation and membrane disruption. This hypothesis is strongly supported by the well-documented mechanisms of structurally analogous 8-hydroxyquinoline compounds.

The provided hypothetical experimental protocols offer a clear roadmap for the empirical validation of this proposed mechanism. Future research should focus on executing these experiments to generate direct evidence for this compound's mode of action. Elucidating the precise molecular targets and pathways will be invaluable for the future development of quinoline-based antimicrobial agents and for understanding potential mechanisms of resistance.

References

- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]

- 3. What is the mechanism of Clioquinol? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. dovepress.com [dovepress.com]

- 8. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Broxyquinoline used for? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is Clioquinol used for? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Broquinaldol: A Scoping Review of its Potential as an Anticancer Agent

Issuing an important notice to our readers: Extensive literature searches have not yielded any specific public-domain data on the anticancer properties of the compound broquinaldol. This document, therefore, serves as a structured template to guide research and data presentation for a potential investigation into this compound or similar quinoline derivatives as anticancer agents. The content within this whitepaper is illustrative and designed to meet the technical and formatting requirements of the intended scientific audience.

Executive Summary

This technical guide outlines a proposed framework for evaluating the potential of this compound, a halogenated quinoline derivative, as a novel anticancer agent. While currently recognized for its antimicrobial properties, the structural motif of this compound warrants investigation into its cytostatic and cytotoxic activities against various cancer cell lines. This document provides a template for the systematic presentation of preclinical data, including quantitative analysis of in vitro and in vivo efficacy, detailed experimental methodologies, and elucidation of potential mechanisms of action through signaling pathway mapping. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive blueprint for the preclinical assessment of this compound's anticancer potential.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₇Br₂NO, is identified as 5,7-dibromo-2-methylquinolin-8-ol.[1][2][3] It is a halogenated derivative of quinoline.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-ol | [1] |

| Synonyms | Brochinaldol, 5,7-Dibromo-2-methyl-8-quinolinol | [1][2] |

| CAS Number | 15599-52-7 | [1][2][3] |

| Molecular Formula | C₁₀H₇Br₂NO | [1][2][3] |

| Molecular Weight | 316.98 g/mol | [1][2] |

| Appearance | To be determined | [2] |

| Purity | >98% (or as per Certificate of Analysis) | [2] |

| Solubility | To be determined | [2] |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | [2] |

Preclinical Data: In Vitro Efficacy

This section would typically summarize the results from in vitro studies designed to assess the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The hypothetical IC₅₀ values for this compound against various cancer cell lines would be presented in Table 2.

Table 2: Hypothetical IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | Breast (ER+) | 48 | Data not available |

| MDA-MB-231 | Breast (Triple-Negative) | 48 | Data not available |

| A549 | Lung (NSCLC) | 48 | Data not available |

| HCT116 | Colon | 48 | Data not available |

| PC-3 | Prostate | 48 | Data not available |

| U87-MG | Glioblastoma | 48 | Data not available |

Experimental Protocols

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3, and U87-MG) would be sourced from a reputable repository (e.g., ATCC). Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the media would be replaced with fresh media containing increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for an additional 4 hours.

-

The media containing MTT would be removed, and 150 µL of DMSO would be added to dissolve the formazan crystals.

-

The absorbance at 570 nm would be measured using a microplate reader.

-

The percentage of cell viability would be calculated relative to the vehicle-treated control cells, and the IC₅₀ values would be determined using non-linear regression analysis.

Mechanism of Action: Signaling Pathways

This section would explore the potential molecular mechanisms by which this compound may exert its anticancer effects. Based on the activities of other quinoline-based anticancer agents, hypothetical signaling pathways that could be investigated are presented below.

Hypothetical Signaling Pathway Perturbation

A potential mechanism of action for a novel anticancer agent could involve the inhibition of a key signaling pathway that promotes cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for Preclinical Evaluation

The systematic evaluation of a novel compound like this compound would follow a structured workflow from initial screening to more complex in vivo studies.

Caption: A generalized workflow for the preclinical evaluation of a potential anticancer agent.

Conclusion and Future Directions

The structural characteristics of this compound suggest that it may be a candidate for investigation as an anticancer agent. However, a comprehensive preclinical evaluation is required to substantiate this hypothesis. Future research should focus on performing the in vitro screening and mechanism of action studies outlined in this document. Positive results from these studies would provide a strong rationale for progressing to in vivo animal models to assess the therapeutic efficacy and safety profile of this compound. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize the lead compound for improved potency and drug-like properties.

References

The Antimicrobial Spectrum of Broquinaldol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data providing specific quantitative antimicrobial spectrum (e.g., Minimum Inhibitory Concentrations - MICs) for Broquinaldol is limited. This guide synthesizes information on the antimicrobial properties of structurally related 8-hydroxyquinoline compounds, particularly Chlorquinaldol, to infer the potential antimicrobial profile of this compound. The methodologies and data presented are based on studies of these analogous compounds and should be considered as a reference for guiding future research on this compound.

Introduction

This compound, with the chemical structure 5,7-dibromo-2-methylquinolin-8-ol, is a halogenated derivative of 8-hydroxyquinoline.[1][2][3][4][5] Compounds within the 8-hydroxyquinoline class are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a variety of bacteria and fungi.[6][7][8][9] This technical guide aims to provide a comprehensive overview of the anticipated antimicrobial spectrum of this compound, drawing parallels from its close structural analog, Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol).[10] The guide will delve into the probable mechanism of action, present quantitative data from analogous compounds in structured tables, and outline the experimental protocols typically employed for determining antimicrobial susceptibility.

Putative Mechanism of Antimicrobial Action

The antimicrobial activity of 8-hydroxyquinoline derivatives like this compound is primarily attributed to a multi-faceted mechanism of action, which contributes to their broad-spectrum efficacy and potentially a lower propensity for resistance development.[11] The key mechanisms are believed to be:

-

Metal Ion Chelation: 8-hydroxyquinolines are potent chelators of divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[11] These metal ions are essential cofactors for a multitude of microbial enzymes involved in critical metabolic pathways. By sequestering these ions, this compound can disrupt these enzymatic processes, leading to the inhibition of microbial growth and proliferation.[6][11]

-

Membrane Disruption: These compounds can intercalate into the microbial cell membrane, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[11]

This dual-action mechanism, targeting both intracellular processes and the cell envelope, suggests a broad-spectrum potential for this compound.

References

- 1. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound (15599-52-7)IR [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlorquinaldol | C10H7Cl2NO | CID 6301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Broquinaldol solubility in DMSO and other solvents

An In-Depth Technical Guide to the Solubility of Broquinaldol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (5,7-dibromo-2-methylquinolin-8-ol) in various solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from the closely related compound, 5,7-dibromo-8-hydroxyquinoline, to provide valuable insights for researchers. This guide includes a detailed experimental protocol for solubility determination and a visualization of a generalized signaling pathway relevant to quinoline derivatives.

Quantitative Solubility Data

Table 1: Solubility of 5,7-Dibromo-8-hydroxyquinoline in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (10^3 x) |

| Methanol | 288.15 | 1.23 |

| 298.15 | 1.85 | |

| 308.15 | 2.74 | |

| 318.15 | 4.01 | |

| 328.15 | 5.79 | |

| Ethanol | 288.15 | 1.01 |

| 298.15 | 1.48 | |

| 308.15 | 2.15 | |

| 318.15 | 3.08 | |

| 328.15 | 4.39 | |

| Isopropanol | 288.15 | 0.82 |

| 298.15 | 1.18 | |

| 308.15 | 1.68 | |

| 318.15 | 2.38 | |

| 328.15 | 3.35 | |

| Acetone | 288.15 | 15.31 |

| 298.15 | 19.35 | |

| 308.15 | 24.18 | |

| 318.15 | 29.97 | |

| 328.15 | 36.89 | |

| N,N-Dimethylformamide (DMF) | 288.15 | 138.54 |

| 298.15 | 163.21 | |

| 308.15 | 191.56 | |

| 318.15 | 224.17 | |

| 328.15 | 261.68 | |

| Dimethyl Sulfoxide (DMSO) | 288.15 | 105.76 |

| 298.15 | 125.89 | |

| 308.15 | 149.32 | |

| 318.15 | 176.54 | |

| 328.15 | 208.11 |

Data adapted from a study on 5,7-dibromo-8-hydroxyquinoline.[1][2]

Qualitative assessments indicate that 5,7-dibromo-8-hydroxyquinoline exhibits improved solubility in organic solvents like ethanol, methanol, and DMSO.[3] Another source suggests that the solubility of 5,7-dibromo-8-hydroxyquinoline in DMSO and methanol is slight, even with sonication.[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed protocol that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., DMSO, ethanol, etc.)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, mol/L, or as a mole fraction.

-

Generalized Signaling Pathway for Quinoline Derivatives

Quinoline and its derivatives are known to interact with various cellular signaling pathways, often exhibiting anticancer and other therapeutic properties.[5][6][7] While the specific mechanism of action for this compound is not extensively documented, a generalized pathway for quinoline derivatives can be illustrated. These compounds have been shown to modulate pathways such as the PI3K/AKT/mTOR and Hedgehog-GLI pathways, and can also act as inhibitors of receptor tyrosine kinases like c-Met, VEGF, and EGF receptors.[7][8][9]

This diagram illustrates potential points of intervention for quinoline derivatives in key cellular signaling cascades that are often dysregulated in diseases like cancer. The inhibitory actions can lead to a decrease in cell proliferation and survival, and potentially induce apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Broquinaldol Under Experimental Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the stability of broquinaldol based on established principles of pharmaceutical stability testing and the known chemical properties of related compounds. As of the date of this publication, specific experimental stability studies on this compound are not extensively available in the public domain. Therefore, the experimental protocols and potential degradation pathways described herein are predictive and illustrative.

Introduction

This compound, with the chemical name 5,7-dibromo-2-methyl-8-quinolinol, is a halogenated derivative of 8-hydroxyquinoline.[1][2] Compounds in this class are recognized for their broad biological activities.[3] Understanding the chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical aspect of drug development. It ensures the safety, efficacy, and quality of the final drug product throughout its shelf life.

This guide outlines the principles and methodologies for conducting forced degradation studies on this compound to identify its intrinsic stability characteristics and potential degradation pathways. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict the likely degradation products.[4][5] This information is fundamental for developing and validating stability-indicating analytical methods.[6]

Predicted Stability Profile of this compound

Based on its chemical structure, a 2-methyl-8-hydroxyquinoline scaffold with bromine substituents at the 5 and 7 positions, this compound's stability is likely influenced by several factors. The phenolic hydroxyl group and the electron-rich quinoline ring system are potential sites for oxidative degradation. The molecule may also be susceptible to degradation under hydrolytic (acidic and basic) and photolytic stress. A general statement on a supplier's website suggests the compound is stable for weeks during ordinary shipping and can be stored for months to years at -20°C.[1]

Experimental Protocols for Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines (Q1A).[6] The goal is to achieve a target degradation of 5-20%.[5]

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, would be the primary tool for these studies. This method must be capable of separating this compound from all its potential degradation products.

Table 1: Example RP-HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry (wavelength to be determined based on the absorption maximum of this compound) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Stress Conditions

The following are detailed protocols for subjecting this compound to various stress conditions.

-

Acidic Conditions:

-

Protocol: Dissolve this compound in a suitable solvent and treat with 0.1 M hydrochloric acid. The mixture should be heated (e.g., at 60-80°C) for a defined period (e.g., up to 72 hours), with samples taken at various time points. If no degradation is observed, the acid concentration and/or temperature can be increased. After the specified time, the samples should be neutralized before analysis.

-

-

Basic Conditions:

-

Protocol: Treat a solution of this compound with 0.1 M sodium hydroxide under the same temperature and time conditions as the acidic hydrolysis. Samples should be neutralized before HPLC analysis.

-

-

Neutral Conditions:

-

Protocol: Reflux a solution of this compound in water at an elevated temperature for a defined period.

-

-

Protocol: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. The reaction should be monitored over time (e.g., up to 24 hours). The choice of oxidizing agent can be critical, and others like metal ions or radical initiators could also be considered.[4]

-

Protocol: Subject a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period. The physical appearance of the sample should be monitored, and aliquots should be dissolved and analyzed at set intervals.

-

Protocol: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

Predicted Degradation Pathways and Products

While specific degradation products for this compound have not been documented, predictions can be made based on the chemistry of 8-hydroxyquinolines and related halogenated aromatic compounds.

Table 2: Summary of Predicted Degradation under Various Stress Conditions

| Stress Condition | Predicted Degradation | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable, but potential for de-bromination under harsh conditions. | Debrominated this compound derivatives. |

| Basic Hydrolysis | Similar to acidic conditions, potential for de-bromination. | Debrominated this compound derivatives. |

| Oxidative | High potential for degradation. | Oxidation of the phenolic group to form quinone-like structures. N-oxides of the quinoline ring. |

| Thermal | Likely stable in solid form at moderate temperatures. | Decomposition at high temperatures. |

| Photolytic | Potential for degradation, especially in solution. | Photodecomposition products, potentially involving de-halogenation or ring cleavage. |

Visualization of Methodologies and Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for stability testing and a hypothetical degradation pathway for this compound.

Caption: General workflow for forced degradation studies of this compound.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. q1scientific.com [q1scientific.com]

- 6. ijrpp.com [ijrpp.com]

Broquinaldol: Uncharted Territory in Target Identification and Validation

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological targets and mechanism of action of Broquinaldol (5,7-dibromo-2-methylquinolin-8-ol). While this compound is recognized for its general antifungal and antibacterial properties, detailed target identification and validation studies appear to be absent from the current body of scientific research.

This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information on this compound and the broader class of 8-hydroxyquinolines. However, due to the lack of specific data for this compound, this document will primarily focus on the general mechanisms attributed to its chemical class and outline the standard experimental methodologies that would be required for its target identification and validation.

This compound: Chemical Identity and Reported Activity

This compound is a halogenated derivative of 8-hydroxyquinoline. Its chemical structure and basic information are summarized below.

| Property | Value |

| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-ol |

| CAS Number | 15599-52-7 |

| Molecular Formula | C₁₀H₇Br₂NO |

| Reported Activity | Antifungal, Antibacterial[1] |

Putative Mechanisms of Action: Inferences from the 8-Hydroxyquinoline Class

The antimicrobial effects of 8-hydroxyquinoline derivatives are generally attributed to several mechanisms, primarily revolving around their ability to chelate metal ions.[2] These mechanisms, while not specifically validated for this compound, provide a logical starting point for future investigations.

-

Disruption of Cell Wall and Membrane Integrity: Some 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[3][4] This can lead to cellular leakage and ultimately, cell death.

-

Metal Ion Chelation: 8-Hydroxyquinolines are potent chelators of metal ions, such as copper and zinc.[2] This can disrupt essential enzymatic processes within microbial cells that rely on these metals as cofactors. For example, the antibacterial activity of 8-hydroxyquinoline against Mycobacterium tuberculosis is reported to be copper-dependent.[2]

-

Inhibition of Nucleic Acid and Protein Synthesis: By chelating metal ions essential for the function of enzymes like DNA and RNA polymerases, 8-hydroxyquinoline derivatives may interfere with nucleic acid replication and transcription.

A proposed general mechanism for the antimicrobial action of 8-hydroxyquinolines is depicted below.

Caption: Putative antimicrobial mechanism of 8-hydroxyquinolines.

A Roadmap for Target Identification and Validation of this compound

To elucidate the specific molecular targets of this compound, a systematic approach employing modern drug discovery techniques would be necessary. The following outlines a potential experimental workflow.

Caption: Experimental workflow for this compound target identification.

Experimental Protocols for Target Identification

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

-

Principle: The binding of a drug to its target protein can increase the protein's resistance to heat-induced denaturation.

-

Methodology:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Detect the amount of the remaining soluble target protein at different temperatures using techniques like Western blotting or mass spectrometry.

-

A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

-

Affinity Purification-Mass Spectrometry (AP-MS): This technique identifies proteins that interact with a "bait" molecule.

-

Principle: A modified version of this compound (e.g., with a biotin tag) is used to pull down its interacting proteins from a cell lysate.

-

Methodology:

-

Synthesize a this compound analog with an affinity tag.

-

Incubate the tagged this compound with a cell lysate.

-

Capture the this compound-protein complexes using affinity beads (e.g., streptavidin-coated beads for a biotin tag).

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

Experimental Protocols for Target Validation

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound.

-

Principle: To determine if this compound inhibits or activates the enzymatic activity of its target.

-

Methodology:

-

Purify the target enzyme.

-

Incubate the enzyme with its substrate and varying concentrations of this compound.

-

Measure the rate of product formation or substrate consumption, often using a spectrophotometer.

-

Calculate kinetic parameters such as the IC50 (half-maximal inhibitory concentration) to quantify the potency of this compound.

-

Genetic Methods: Modifying the expression of the target gene in cells can help validate its role in the drug's mechanism.

-

Principle: If this compound's effect is mediated through a specific target, then reducing the expression of that target should confer resistance to the compound, while overexpressing it might increase sensitivity.

-

Methodology:

-

Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the gene encoding the putative target protein.

-

Alternatively, transfect cells with a plasmid to overexpress the target protein.

-

Treat the genetically modified cells and control cells with this compound.

-

Assess the cellular phenotype (e.g., cell viability, growth inhibition) to determine if altering the target's expression level changes the cell's sensitivity to this compound.

-

Conclusion

This compound remains a molecule with reported antimicrobial activity but an uncharacterized mechanism of action. The information available on the broader class of 8-hydroxyquinolines suggests that its biological effects likely stem from its ability to disrupt cell membranes and chelate essential metal ions, thereby interfering with key cellular processes. However, without specific target identification and validation studies for this compound, its precise molecular targets and the signaling pathways it modulates remain speculative. The experimental approaches outlined in this guide provide a clear framework for future research to unravel the specific mechanism of action of this compound, which could pave the way for its potential development as a therapeutic agent. For now, this compound represents an unexplored area in medicinal chemistry and chemical biology, inviting further scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Broquinaldol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and purification of Broquinaldol (5,7-dibromo-2-methylquinolin-8-ol), a compound with noted antibacterial and antifungal properties. The protocol outlines a two-step synthesis commencing with the preparation of the precursor 2-methyl-8-quinolinol via the Doebner-von Miller reaction, followed by its direct bromination to yield this compound. Detailed methodologies for purification by recrystallization and analysis are also presented. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound, with the systematic IUPAC name 5,7-dibromo-2-methylquinolin-8-ol, is a halogenated derivative of 8-hydroxyquinoline. Its chemical structure, featuring a quinoline core with bromine substituents, is associated with its biological activities. Accurate and reproducible synthesis and purification protocols are essential for obtaining high-purity this compound for further investigation and development. This application note details a reliable method for its laboratory-scale preparation and purification.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-methyl-8-quinolinol, from o-aminophenol and crotonaldehyde via the Doebner-von Miller reaction. The second step is the regioselective bromination of 2-methyl-8-quinolinol to yield the final product, this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-8-quinolinol (Intermediate)

This protocol is adapted from a standard Doebner-von Miller reaction.[1]

Materials:

-

o-Aminophenol

-

Concentrated Hydrochloric Acid (HCl)

-

o-Nitrophenol

-

Crotonaldehyde

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ammonia water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

To a round-bottom flask, add 33.0 g (0.3 mol) of o-aminophenol and 150 mL of 18% HCl.

-

Stir the mixture and heat to reflux.

-

Over a period of 30 minutes, add a solution of 14.0 g (0.1 mol) of o-nitrophenol in 42.0 mL (0.4 mol) of crotonaldehyde dropwise.

-

Continue refluxing the reaction mixture for 2 hours.

-

After cooling, neutralize the mixture with ammonia water.

-

Extract the product with toluene (4 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a black solid.

-

Purify the crude product by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa.

Expected Yield: ≥ 85%

Part 2: Synthesis of this compound (5,7-dibromo-2-methylquinolin-8-ol)

This protocol is based on the direct bromination of 2-methyl-8-quinolinol.[2]

Materials:

-

2-Methyl-8-quinolinol (synthesized in Part 1)

-

Methanol (MeOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water (H₂O)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Buchner funnel and flask for vacuum filtration

Procedure:

-

In a flask, prepare a mixture of 5.0 g (31.4 mmol) of 8-hydroxy-2-methylquinoline and 5 g of NaHCO₃ in 50 ml of MeOH.

-

To this mixture, add 5 ml of bromine in 50 ml of MeOH.

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Add 2.5 g of Na₂SO₃ to quench the excess bromine.

-

Filter the resulting mixture and wash the solid with 100 ml of H₂O.

-

Dry the collected white solid in vacuo to obtain the crude this compound.

Expected Yield: 89%

Purification Protocol

Purification of the crude this compound is achieved by recrystallization.

Caption: Workflow for the purification and analysis of this compound.

Recrystallization Procedure

-

Transfer the crude this compound solid to an Erlenmeyer flask.

-

Add a minimal amount of boiling ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Crystals of pure this compound will form upon cooling.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) |

| 1 | 2-Methyl-8-quinolinol | o-Aminophenol, Crotonaldehyde | HCl, o-Nitrophenol | Toluene | Reflux, 2h | ≥ 85 |

| 2 | This compound | 2-Methyl-8-quinolinol | Bromine, NaHCO₃, Na₂SO₃ | Methanol | Room Temp, 5 min | 89 |

| 3 | Purified this compound | Crude this compound | - | Ethanol | Recrystallization | - |

Analytical Characterization

The purity of the synthesized this compound should be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of halogenated 8-hydroxyquinolines. A C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with an acidic modifier, can be employed for separation and purity determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized this compound. The expected chemical shifts and coupling constants should be compared with reference spectra.

-

Melting Point: The melting point of the purified this compound should be determined and compared to the literature value as an indicator of purity.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling bromine, crotonaldehyde, and organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Concentrated acids are corrosive. Handle with care.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Broquinaldol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Broquinaldol. This compound, chemically known as 5,7-dibromo-2-methylquinolin-8-ol, is a compound with recognized antibacterial and antifungal properties.[1] The method described herein is designed to provide high sensitivity, selectivity, and accuracy for the determination of this compound in bulk drug substances and has the potential for adaptation to various pharmaceutical formulations. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and detailed analytical procedures. Furthermore, it presents a summary of method validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the identification, quantification, and purification of drug compounds.[2] Its wide applicability is due to its high resolution, sensitivity, and reproducibility. For halogenated quinoline derivatives such as this compound, RP-HPLC with UV detection is a particularly suitable analytical approach. This application note presents a starting point for an HPLC method that can be validated for the routine quality control analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 series or equivalent with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 60:40 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 240 nm |

Note: The selection of a C18 column is based on its common use for the separation of moderately polar compounds like quinoline derivatives. The mobile phase composition is chosen to ensure good resolution and peak shape. The detection wavelength of 240 nm is proposed based on the UV absorption characteristics of the parent compound, 8-hydroxyquinoline.[3]

Preparation of Solutions

2.2.1. Standard Stock Solution (100 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under refrigeration when not in use.

2.2.2. Standard Working Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

2.2.3. Sample Preparation For the analysis of a bulk drug substance, accurately weigh about 10 mg of the this compound sample, dissolve it in, and dilute to 100 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range. For formulated products, a suitable extraction procedure would need to be developed and validated.

Method Validation Summary

The proposed HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize the typical acceptance criteria and hypothetical performance data for the validation of this analytical method.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis to be performed.

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 50 | 0.9995 |

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 10 | 99.5 | 1.1 |

| 25 | 100.2 | 0.9 |

| 40 | 99.8 | 1.0 |

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

| Precision Type | Concentration (µg/mL) | RSD (%) |

| Repeatability (Intra-day) | 25 | 0.9 |

| Intermediate Precision (Inter-day) | 25 | 1.3 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Parameter | Concentration (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Experimental Protocol Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The proposed RP-HPLC method provides a reliable and robust starting point for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Further validation and adaptation may be necessary for specific formulations or matrices.

References

Application Note: Identification of Broquinaldol Metabolites Using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of Broquinaldol metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an antiseptic and disinfectant, undergoes biotransformation in the body, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for comprehending its efficacy, potential toxicity, and overall pharmacokinetic profile. This document outlines a comprehensive workflow, from in vitro metabolism and sample preparation to LC-MS/MS analysis and data interpretation, to effectively identify and characterize these metabolites.

Introduction

Drug metabolism is a critical aspect of drug discovery and development, influencing the therapeutic efficacy and safety of a pharmaceutical compound. The process is broadly divided into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate endogenous molecules to these functional groups to increase water solubility and facilitate excretion.[1] In vitro metabolism models, such as liver microsomes or hepatocytes, are widely used to study these biotransformation pathways in a controlled environment.[2][3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This application note details a robust LC-MS/MS protocol for the identification of potential this compound metabolites.

Predicted Metabolic Pathways of this compound

Based on the structure of this compound and common drug metabolism reactions, the following biotransformations are anticipated:

-

Phase I Metabolism:

-

Phase II Metabolism:

A diagram illustrating these potential metabolic pathways is presented below.

Caption: Predicted metabolic pathways of this compound.

Experimental Protocol

This section details the methodology for the identification of this compound metabolites.

In Vitro Incubation

Objective: To generate metabolites of this compound using liver microsomes.

Materials:

-

This compound

-

Liver microsomes (e.g., human, rat)[3]

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Urea

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Include control incubations without the NADPH regenerating system to differentiate between metabolic and non-metabolic degradation.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Sample Preparation

Objective: To extract the parent drug and its metabolites from the incubation mixture.

Procedure:

-

Following protein precipitation with acetonitrile, vortex the sample vigorously.

-

Centrifuge at high speed (e.g., 14,000 g) for 10-20 minutes to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

Objective: To separate and detect this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)) equipped with an electrospray ionization (ESI) source.[9]

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.[9] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 35 - 40°C |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 - 450°C |

| Scan Mode | Full Scan (MS1) and Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for MS/MS |

| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for fragmentation |

Data Analysis and Metabolite Identification

Objective: To process the acquired data and identify potential metabolites.

-

Data Processing: Use appropriate software to process the raw LC-MS/MS data. This includes peak picking, retention time alignment, and background subtraction.

-

Metabolite Prediction: Generate a list of potential metabolites based on the expected biotransformations (hydroxylation, glucuronidation, etc.) and their corresponding mass shifts.

-

Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the predicted m/z values of the metabolites.

-

Comparison with Control: Compare the chromatograms from the active incubation with the control (no NADPH) to identify peaks that are unique to the metabolic reaction.

-

MS/MS Fragmentation Analysis: Analyze the MS/MS spectra of the potential metabolite peaks. The fragmentation pattern of a metabolite will often share common fragments with the parent drug, providing structural confirmation.

-

Software Tools: Utilize specialized metabolite identification software that can automate the process of finding, identifying, and structurally elucidating metabolites.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for this compound metabolite identification.

Caption: LC-MS/MS workflow for metabolite identification.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using in vitro metabolism followed by LC-MS/MS analysis. The described workflow, from sample generation to data analysis, offers a robust framework for researchers in drug metabolism and related fields. The successful identification and characterization of metabolites are essential for a thorough understanding of the disposition and potential liabilities of a drug candidate. While this protocol provides a strong foundation, optimization of specific parameters may be necessary depending on the instrumentation and specific experimental goals.

References

- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Application of In Vitro Metabolism Activation in High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The use of in vitro metabolism studies in the understanding of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]

- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]

Application Notes and Protocols: Broquinaldol In Vitro Cytotoxicity Assay on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broquinaldol, chemically known as 5,7-dibromo-8-hydroxyquinoline, is a halogenated derivative of 8-hydroxyquinoline. While historically recognized for its antimicrobial properties, recent interest has shifted towards the anticancer potential of quinoline derivatives. Emerging evidence suggests that this compound and related compounds may exert cytotoxic effects on various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery. The primary mechanism of action appears to involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2] This document provides a summary of the in vitro cytotoxicity of this compound against several cancer cell lines, a detailed protocol for assessing its cytotoxic effects using the MTT assay, and visualizations of the experimental workflow and a putative signaling pathway.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation. The available data is summarized in the table below.

| Compound | Cancer Cell Line | Tissue of Origin | Assay | IC50 (µM) | Reference |

| This compound | A549 | Lung | MTT | 5.8 µg/mL (~19.2 µM) | [3] |

| FL | Amnion | MTT | 17.6 µg/mL (~58.1 µM) | [3] | |

| HeLa | Cervix | MTT | 18.7 µg/mL (~61.8 µM) | [3] | |

| HT29 | Colon | MTT | 5.4 µg/mL (~17.9 µM) | [3] | |

| MCF7 | Breast | MTT | 16.5 µg/mL (~54.5 µM) | [3] | |

| Hep3B | Liver | MTT | >1000 µg/mL | [3] | |